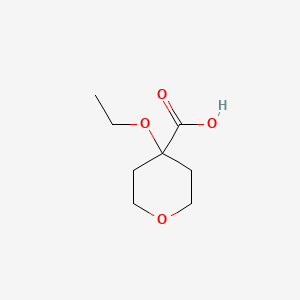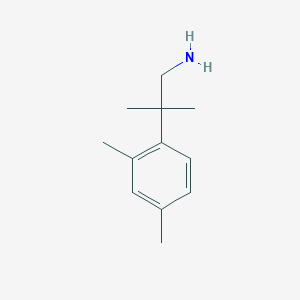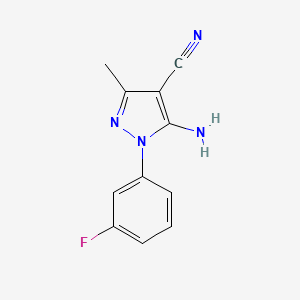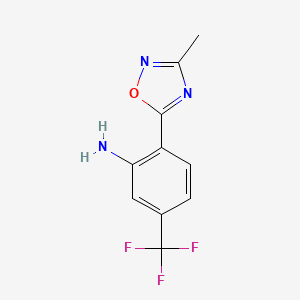
2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C10H8F3N3O and its molecular weight is 243.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Novel derivatives of 1,2,4-oxadiazole and trifluoromethylpyridine, related to natural products, have been synthesized for their potential medical applications. These compounds, designed to modify the lipophilicity for better cell wall barrier penetration, demonstrated in vitro anticancer activity across a panel of 12 cell lines. Specifically, a compound exhibited a mean IC50 value of 5.66 μM, indicating good potency against certain cancers (Maftei et al., 2016).
Antimicrobial Activity
A series of new triazolyl derived 1,3,4-oxadiazoles were synthesized with high yields via copper-catalyzed alkyne–azide cycloaddition reaction. These compounds showed moderate antibacterial and potent antifungal activities against tested strains, indicating their potential as antimicrobial agents (Venkatagiri et al., 2018).
Synthesis and Characterization
An improved synthesis method for perfluoroalkyl substituted 1,3,4-oxadiazoles as precursors for corresponding 1,2,4-triazoles was developed. This method enhances the efficiency of synthesizing such compounds, which are characterized using multinuclear NMR spectroscopy and X-ray diffraction (Grünebaum et al., 2016). Another study presented the synthesis of 2-(1,3,4-oxadiazol-2-yl)aniline from 2-aminobenzoic acid, confirming its structure through spectroscopy and X-ray structure determination, showcasing its potential utility in further chemical studies (Souldozi et al., 2007).
Sensing Applications
Fluorescence quenching studies on novel thiophene substituted 1,3,4-oxadiazoles demonstrated their potential as aniline sensors. This work highlights the utility of such compounds in detecting aniline through fluorescence quenching, a valuable trait for environmental monitoring (Naik et al., 2018).
Carbonic Anhydrase Inhibitory Action
A one-pot domino synthesis of diversified (1,3,4-oxadiazol-2-yl)anilines was developed, showing carbonic anhydrase inhibitory activity. This indicates their potential in medicinal chemistry for designing inhibitors against human carbonic anhydrase isoforms, with some compounds exhibiting low micromolar to nanomolar activity (Angapelly et al., 2018).
Properties
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c1-5-15-9(17-16-5)7-3-2-6(4-8(7)14)10(11,12)13/h2-4H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISMWECVYXUYOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
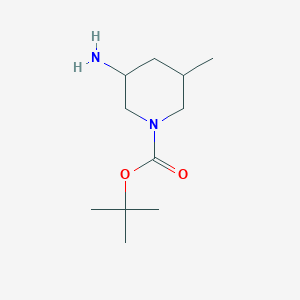
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1380145.png)
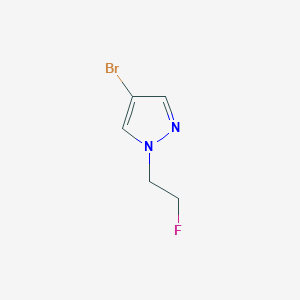
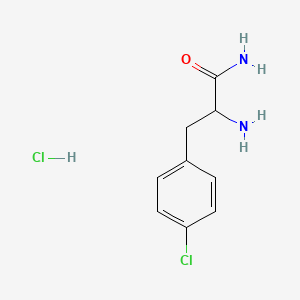
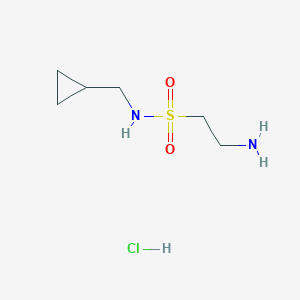
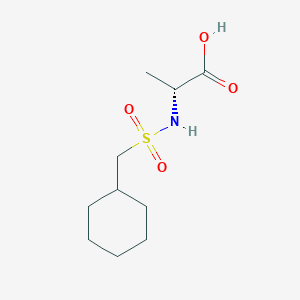
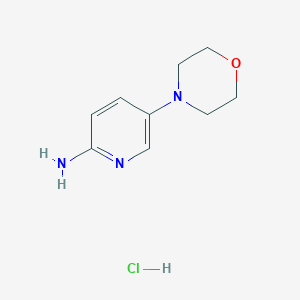
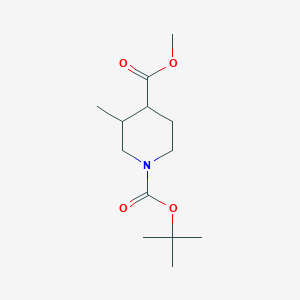
![Bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1380158.png)
![(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol](/img/structure/B1380159.png)

